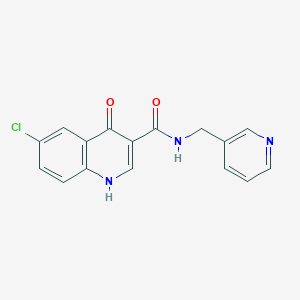

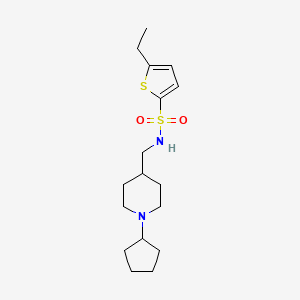

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

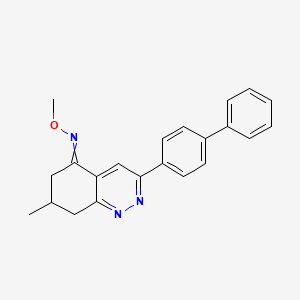

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline carboxamide family. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline derivatives are synthesized through various methods. One common approach is the reaction of anilines with malonic acid equivalents . In the case of this compound, it is synthesized and characterized using FT-IR, NMR (1 H and 13 C), and high-resolution mass spectra (HRMS) .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The structure also includes a chloro group, a hydroxy group, and a carboxamide group attached to the quinoline nucleus .Chemical Reactions Analysis

Quinoline derivatives, including this compound, exhibit various chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación

Polymorphic Modifications and Diuretic Properties

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exhibits strong diuretic properties, suggesting potential as a hypertension remedy. Two polymorphic forms have been identified, with differences in crystal packing affecting the compound's organization and possibly its bioavailability and efficacy (Shishkina et al., 2018).

Metal Ion Coordination for Targeted Delivery

N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides can form coordinate bonds with metal ions like Mn(II) and Fe(II), coupled with NO for targeted delivery to biological sites. This suggests applications in creating complexes for site-specific therapeutic interventions, such as tumor targeting (Yang et al., 2017).

Synthesis Efficiency for Pyrrolquinolone Derivatives

Efficient synthesis routes have been developed for pyrrolquinolone derivatives, optimizing for solubility and production capabilities. This work lays the groundwork for scalable production of quinoline-based compounds, which could enhance the development of pharmaceuticals and other quinoline applications (Dorow et al., 2006).

ATM Kinase Inhibition

Novel 3-quinoline carboxamides were optimized as selective inhibitors of ATM kinase, showcasing potential for cancer treatment through inhibition of DNA damage response pathways. This highlights the compound's relevance in oncological research and therapy (Degorce et al., 2016).

Anticorrosive Properties

Quinoline derivatives demonstrate significant efficacy as anticorrosive materials, suggesting applications in industrial and engineering contexts to protect metals against corrosion. Their ability to form stable complexes with metal surfaces points to their utility in extending the lifespan of metal structures and components (Verma et al., 2020).

Mecanismo De Acción

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves the phosphatidylinositol 3-kinase (PI3Kα), which has emerged as an attractive target for anticancer drug design . The derivatives of this compound occupy the PI3Kα binding site and engage with key binding residues .

Direcciones Futuras

The future directions for the research and development of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide and similar compounds involve the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a focus on understanding the current status of the quinoline nucleus in medicinal chemistry research .

Propiedades

IUPAC Name |

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHCFYPEPKFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2935882.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)

![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)

![1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid](/img/structure/B2935895.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-methoxyphenyl)methanone](/img/structure/B2935898.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)